Diethyl 5-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-3-methylthiophene-2,4-dicarboxylate
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Description
Diethyl 5-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H29ClN2O7S2 and its molecular weight is 557.07. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with sulfonyl and azepan-1-yl groups have been known to interact with various enzymes and receptors .
Mode of Action
Without specific studies on “Diethyl 5-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-3-methylthiophene-2,4-dicarboxylate”, it’s difficult to determine its exact mode of action. It’s possible that the compound could interact with its targets through the sulfonyl and azepan-1-yl groups, leading to changes in the activity of those targets .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including those involving copper catalysis .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that could interact with metabolic enzymes .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Based on its structure, it could potentially interact with various cellular targets and influence their activity .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. Specific details would require further studies .
Properties
IUPAC Name |
diethyl 5-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O7S2/c1-4-33-23(29)19-15(3)20(24(30)34-5-2)35-22(19)26-21(28)16-10-11-17(25)18(14-16)36(31,32)27-12-8-6-7-9-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTZFHNYZFKFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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